![molecular formula C24H24ClN3O3S B244453 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as TDZD-8 and is known for its potential use in scientific research. TDZD-8 has been found to have a wide range of applications in the field of biochemistry and pharmacology, making it a valuable tool for researchers.
Mechanism of Action
TDZD-8 inhibits the activity of GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
TDZD-8 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
TDZD-8 has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes. TDZD-8 has also been found to have low toxicity and good solubility in aqueous solutions.
One limitation of TDZD-8 is that it has poor bioavailability, which may limit its use in in vivo studies. Additionally, TDZD-8 may have off-target effects, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of TDZD-8. One area of research could be the development of more potent and selective inhibitors of GSK-3. Another area of research could be the investigation of the potential use of TDZD-8 in the treatment of neurological disorders, such as Alzheimer's disease and bipolar disorder. Additionally, the anti-inflammatory and anti-cancer properties of TDZD-8 could be further explored for potential therapeutic applications.
Synthesis Methods
The synthesis of TDZD-8 involves the reaction of 3-chloro-4-nitroaniline with 2-thienylcarbonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-(2-thienylcarbonyl)-1-piperazine to obtain the final product, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide.
Scientific Research Applications
TDZD-8 has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. TDZD-8 has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has also been found to have anti-inflammatory and anti-cancer properties.
properties
Molecular Formula |
C24H24ClN3O3S |
|---|---|
Molecular Weight |
470 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-2-31-19-6-3-5-17(15-19)23(29)26-18-8-9-21(20(25)16-18)27-10-12-28(13-11-27)24(30)22-7-4-14-32-22/h3-9,14-16H,2,10-13H2,1H3,(H,26,29) |
InChI Key |
TWNGKRZHCLMJAL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)
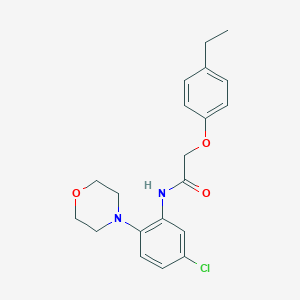
![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
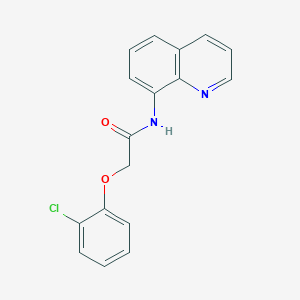
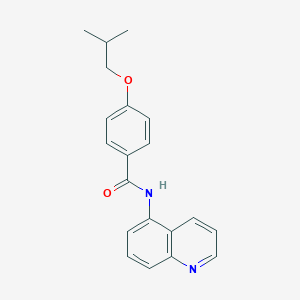
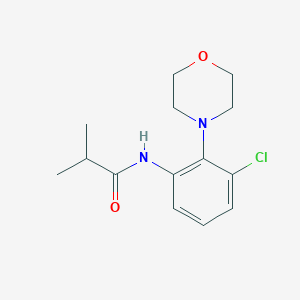



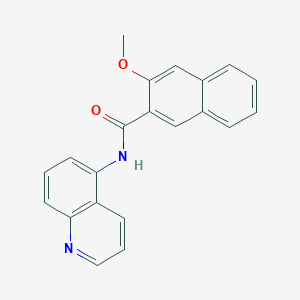
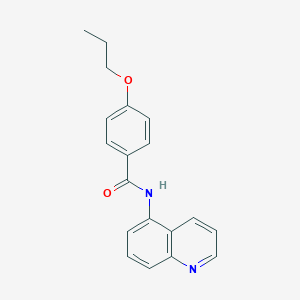
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)